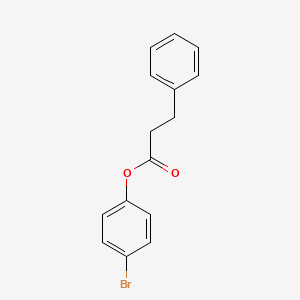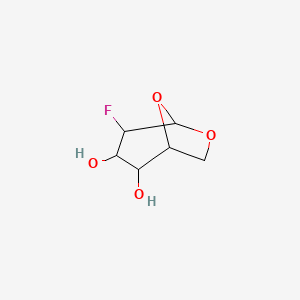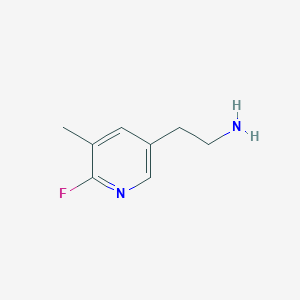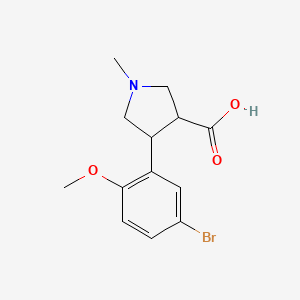![molecular formula C16H19N3O2S B14868118 5-cyclohexyl-1-methyl-3-(thiophen-2-yl)-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione](/img/structure/B14868118.png)
5-cyclohexyl-1-methyl-3-(thiophen-2-yl)-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclohexyl-1-methyl-3-(thiophen-2-yl)-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione is a complex organic compound featuring a unique structure that includes a cyclohexyl group, a methyl group, and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-1-methyl-3-(thiophen-2-yl)-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
5-cyclohexyl-1-methyl-3-(thiophen-2-yl)-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the thiophene or pyrazole rings
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Aplicaciones Científicas De Investigación
5-cyclohexyl-1-methyl-3-(thiophen-2-yl)-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound’s unique structure may make it useful in the development of new materials or as a catalyst in chemical reactions .
Mecanismo De Acción
The mechanism of action of 5-cyclohexyl-1-methyl-3-(thiophen-2-yl)-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole derivatives and thiophene-containing molecules. Examples include:
- 1-methyl-3-(thiophen-2-yl)-1H-pyrazole
- 5-(thiophen-2-yl)-1,2,4-triazine derivatives .
Uniqueness
What sets 5-cyclohexyl-1-methyl-3-(thiophen-2-yl)-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione apart is its unique combination of functional groups and ring structures, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C16H19N3O2S |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
5-cyclohexyl-1-methyl-3-thiophen-2-yl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione |
InChI |
InChI=1S/C16H19N3O2S/c1-18-14-12(13(17-18)11-8-5-9-22-11)15(20)19(16(14)21)10-6-3-2-4-7-10/h5,8-10,12,14H,2-4,6-7H2,1H3 |
Clave InChI |
OTKZEPUDALMARI-UHFFFAOYSA-N |
SMILES canónico |
CN1C2C(C(=N1)C3=CC=CS3)C(=O)N(C2=O)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




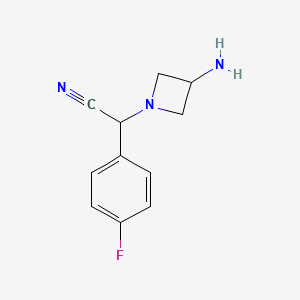
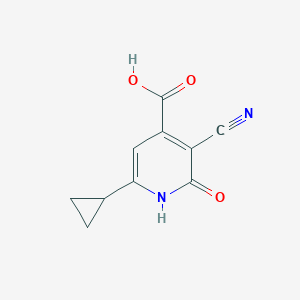
![9-Cyclopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14868062.png)

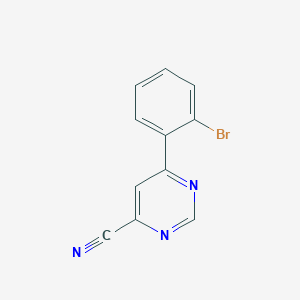
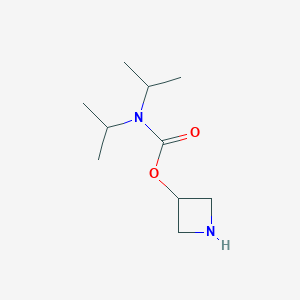
![Tert-butyl 2-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate](/img/structure/B14868074.png)
